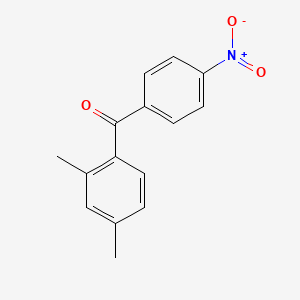![molecular formula C17H28N2S B5305605 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine](/img/structure/B5305605.png)
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine, also known as MEOP or GBR 12909, is a chemical compound that belongs to the piperazine class of drugs. It is a dopamine reuptake inhibitor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
作用机制
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine acts as a selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft, leading to increased dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in regulating reward, motivation, and motor function, among other functions. By increasing dopamine levels in the brain, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine is thought to enhance the activity of the dopamine system, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to increase extracellular dopamine levels in the nucleus accumbens, a brain region that is involved in reward processing and addiction. Additionally, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to increase the release of dopamine in the prefrontal cortex, a brain region that is involved in cognitive function. These effects suggest that 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine may have therapeutic potential for both addiction and cognitive disorders.
实验室实验的优点和局限性
One advantage of using 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in lab experiments is that it is a well-established dopamine reuptake inhibitor that has been extensively studied in animal models. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying the dopamine system. However, one limitation of using 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in lab experiments is that it has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine. One area of interest is its potential use in treating other addiction disorders, such as opioid addiction. Additionally, researchers may explore the use of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine in humans, which will be critical for its potential clinical applications.
合成方法
The synthesis of 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine involves the reaction of 2-(methylthio)benzylamine with 1-(2-bromoethyl)-4-isopropylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with ethyl iodide to form 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine. The synthesis method has been described in detail in several research articles and has been found to be reliable and reproducible.
科学研究应用
2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including cocaine addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). Several preclinical studies have demonstrated that 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine is effective in reducing cocaine self-administration and reinstatement in rats, suggesting that it may be a promising therapeutic agent for cocaine addiction. Additionally, 2-ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine has been found to improve motor function in animal models of Parkinson's disease and to enhance cognitive performance in animal models of ADHD.
属性
IUPAC Name |
2-ethyl-4-[(2-methylsulfanylphenyl)methyl]-1-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2S/c1-5-16-13-18(10-11-19(16)14(2)3)12-15-8-6-7-9-17(15)20-4/h6-9,14,16H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJMLHHOZRHOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(C)C)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-isopropyl-4-[2-(methylthio)benzyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![methyl 5-({[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetyl]amino}methyl)-2-furoate](/img/structure/B5305529.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5305567.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5305570.png)
![ethyl 1-[3-(2-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5305577.png)

![6-ethyl-1,5-dimethyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5305588.png)



![N-(2,5-dimethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5305600.png)
![N-(2-fluorobenzyl)-2-[2-(2-pyridinyl)-1-piperidinyl]acetamide](/img/structure/B5305601.png)
![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)